molecular formula C22H22N4O5S B3313332 N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946358-39-0

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B3313332
CAS No.: 946358-39-0
M. Wt: 454.5 g/mol
InChI Key: UWKUEOSTUARIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

Subsequently, the thiazole derivative is reacted with 3-acetamidophenyl isocyanate to form the carbamoyl intermediate. This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst

    Substitution: Electrophiles such as bromine or nitronium ions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of the 3,5-dimethoxybenzamide group, which may confer distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-13(27)23-15-5-4-6-16(9-15)24-20(28)10-17-12-32-22(25-17)26-21(29)14-7-18(30-2)11-19(8-14)31-3/h4-9,11-12H,10H2,1-3H3,(H,23,27)(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKUEOSTUARIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.